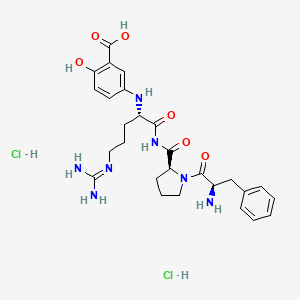
Pumaprazole
描述
普马拉唑是一种咪唑并吡啶衍生物,作为可逆质子泵抑制剂。它最初由武田制药株式会社研发 用于治疗胃肠道疾病,特别是消化性溃疡和胃溃疡 。 与传统的质子泵抑制剂不同,普马拉唑可逆地与胃H+/K±ATP酶结合,使其成为同类化合物中独特的化合物 .
准备方法
合成路线和反应条件
普马拉唑的合成涉及多个步骤,从易得的起始原料开始。关键步骤包括咪唑并吡啶核的形成以及随后的官能团化以引入必要的取代基。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
普马拉唑的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保最终产品符合药物标准 .
化学反应分析
反应类型
普马拉唑会发生各种化学反应,包括:
氧化: 普马拉唑可以氧化形成亚砜和砜。
还原: 还原反应可以将亚砜转化回硫醚。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。 反应通常在控制的温度下进行,并在催化剂存在下进行,以提高反应速率和选择性 .
主要产品
这些反应形成的主要产物包括普马拉唑的各种衍生物,例如亚砜、砜和取代的咪唑并吡啶。
科学研究应用
化学: 作为研究质子泵抑制剂及其与酶相互作用的模型化合物。
生物学: 研究其对细胞过程的影响及其作为研究胃酸分泌工具的潜力。
医学: 评估其在治疗胃肠道疾病,特别是消化性溃疡和胃溃疡中的疗效和安全性。
作用机制
普马拉唑通过可逆地与胃H+/K±ATP酶(也称为质子泵)结合发挥作用。这种结合抑制了胃酸产生的最后一步,导致胃酸度降低。 其结合的可逆性允许对酸分泌进行控制和暂时抑制,这在某些治疗情况下可能是有利的 .
相似化合物的比较
类似化合物
- 奥美拉唑
- 兰索拉唑
- 泮托拉唑
- 雷贝拉唑
比较
普马拉唑与这些化合物的主要区别在于其与质子泵的可逆结合,而其他化合物则不可逆结合。这种可逆结合在剂量灵活性和降低长期副作用风险方面可能具有优势。 此外,普马拉唑独特的化学结构可能导致与其他质子泵抑制剂相比不同的药代动力学和药效学特征 .
结论
普马拉唑是质子泵抑制剂领域中一种独特且有价值的化合物。其可逆结合机制、多种化学反应和广泛的科学研究应用使其成为一种具有重要意义的化合物
属性
IUPAC Name |
methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQTVUWEPPDOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166407 | |
| Record name | Pumaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158364-59-1 | |
| Record name | Pumaprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pumaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUMAPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

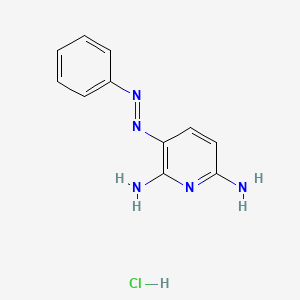


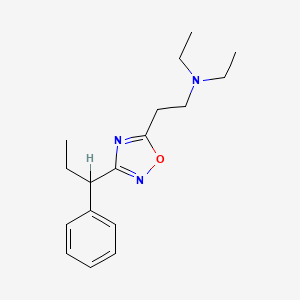
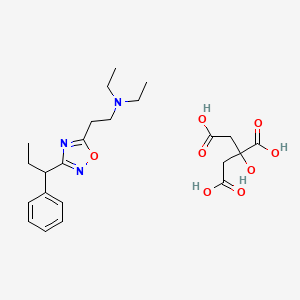

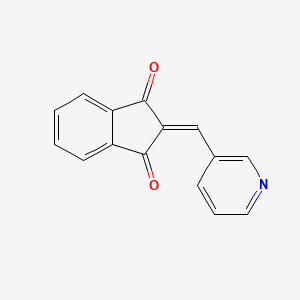
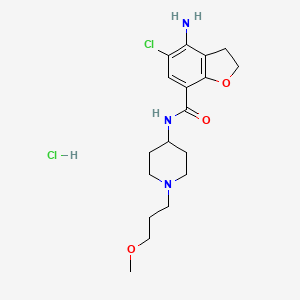
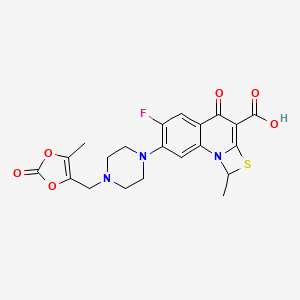
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)

